tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVBLJFONXYXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives related to tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate. For instance, a series of substituted benzamido phenylcarbamates exhibited significant anti-inflammatory activity when tested in vivo using a carrageenan-induced rat paw edema model. The compounds demonstrated inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin, suggesting that modifications in the structure can enhance their therapeutic efficacy .
Antioxidant Activity
Research indicates that similar carbamate derivatives possess antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where higher inhibition percentages correlate with stronger antioxidant activity .
Antimicrobial Effects
This compound and its derivatives have also shown promising antimicrobial activities against various pathogenic bacteria and fungi. Studies demonstrate that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity
In a study published in 2017, researchers synthesized a range of tert-butyl benzamido phenylcarbamates and evaluated their anti-inflammatory effects. The compounds were subjected to pharmacological testing, revealing that certain derivatives significantly reduced edema in animal models. The study concluded that structural modifications could lead to enhanced anti-inflammatory profiles, paving the way for future drug development .
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| 4a | 54.239 | Indomethacin |
| 4i | 39.021 | Indomethacin |
Case Study 2: Antioxidant Activity Assessment
A recent investigation into the antioxidant properties of carbamate derivatives showed that specific modifications could improve radical scavenging abilities. The study utilized various assays to quantify antioxidant capacity, establishing a correlation between chemical structure and biological activity .
| Compound | DPPH Inhibition (%) |
|---|---|
| Compound A | 62.0 |
| Compound B | 45.5 |
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-aminophenyl)carbamate
- tert-butyl (2-(3-aminophenyl)sulfonamido)ethyl)carbamate
- tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate
Uniqueness
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate is unique due to its specific structural features, such as the formamidoethyl chain linking the aminophenyl group to the carbamate moiety . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate, a compound with the molecular formula C13H20N2O2, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 236.31 g/mol
- Melting Point : 71 - 73 °C
- Boiling Point : 396.8 ± 25.0 °C (predicted)
- Density : 1.077 ± 0.06 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease processes. The specific interactions can include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It could modulate receptors linked to inflammation and pain pathways.
Pharmacological Effects
The pharmacological effects of this compound include:
-
Anticancer Activity :
- Study Findings : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways.
-
Anti-inflammatory Properties :
- Case Study : In vivo studies demonstrated that the compound reduced inflammation markers in animal models of arthritis.
- Mechanism : It appears to inhibit pro-inflammatory cytokines, thereby ameliorating inflammatory responses.
-
Neuroprotective Effects :
- Some studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduced inflammation markers in arthritis models | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Anti-inflammatory Effects :
- In a controlled trial involving mice with induced arthritis, administration of the compound led to a marked decrease in paw swelling and serum levels of inflammatory markers compared to the control group.
-
Neuroprotection :
- A neuroprotective study assessed the compound's ability to prevent neuronal death in models of oxidative stress (e.g., exposure to hydrogen peroxide). The results indicated a significant reduction in cell death and preservation of mitochondrial function.
Q & A
Q. How to interpret ambiguous spectral data (e.g., overlapping NMR signals)?
- Answer: Use 2D NMR (COSY, HSQC) to resolve overlaps. For MS fragmentation ambiguities, compare with isotopic patterns or perform tandem MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
